N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-12-4-6-13(7-5-12)23-17(15-10-29(26,27)11-16(15)22-23)21-19(25)18(24)20-9-14-3-2-8-28-14/h4-7,14H,2-3,8-11H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBSKQNVKUVLCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. The thienopyrazole framework is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. This article reviews the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure incorporates a thieno[3,4-c]pyrazole core substituted with a p-tolyl group and an oxalamide moiety linked to a tetrahydrofuran unit.
Biological Activity Overview
Research indicates that thienopyrazole derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. Specific activities associated with this compound include:
- Antioxidant Activity : Thienopyrazoles have shown potential as antioxidants in various studies. For instance, compounds within this class have demonstrated the ability to mitigate oxidative stress in cellular models.
- Antimicrobial Properties : The compound may exhibit antimicrobial activity against various pathogens. Thienopyrazole derivatives have been reported to inhibit bacterial growth effectively.
- Anticancer Effects : Preliminary studies suggest that this compound could possess anticancer properties by inducing apoptosis in cancer cell lines.
Antioxidant Activity
A study examining the antioxidant properties of thieno[2,3-c]pyrazole derivatives found that these compounds significantly reduced oxidative damage in erythrocytes exposed to toxins such as 4-nonylphenol. The alterations in erythrocyte morphology were notably reduced when treated with thienopyrazole derivatives compared to controls (Table 1) .
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole (7a) | 12 ± 1.03 |
| Thienopyrazole (7b) | 0.6 ± 0.16 |
| Thienopyrazole (7e) | 28.3 ± 2.04 |
| Thienopyrazole (7f) | 3.7 ± 0.37 |
Antimicrobial Activity
Thienopyrazoles have been assessed for their antimicrobial efficacy against various bacterial strains. Research indicates that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
Anticancer Activity
In vitro studies have shown that certain thienopyrazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
The biological activities of this compound can be attributed to various mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways related to cell proliferation and survival.
- Oxidative Stress Reduction : By scavenging free radicals, they help reduce oxidative stress in cells.
Scientific Research Applications
Chemistry
In synthetic chemistry, N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desired properties.
Biology
The compound has garnered attention for its potential bioactive properties. Preliminary studies suggest that it may act as an anti-inflammatory agent and has shown promise in anticancer research. The thieno[3,4-c]pyrazole core is known to interact with multiple biological targets, making it a candidate for drug discovery.
Case Study: Anti-inflammatory Activity
In silico studies have indicated that this compound may inhibit key enzymes involved in inflammatory pathways. Molecular docking studies suggest its potential as a 5-lipoxygenase inhibitor, which is crucial in the synthesis of leukotrienes involved in inflammation .
Medicine
In the field of medicine, research is ongoing to explore the therapeutic effects of this compound. Its ability to modulate biological pathways positions it as a candidate for treating diseases such as cancer and inflammatory disorders.
Case Study: Anticancer Properties
Research has demonstrated that derivatives of thieno[3,4-c]pyrazole exhibit significant anticancer activity against various cancer cell lines. For instance, compounds similar to this compound have shown percent growth inhibition rates exceeding 70% against multiple cancer types .
Industry
In industrial applications, this compound is being investigated for its potential in creating advanced materials with specific functionalities. Its chemical properties can be harnessed in the development of new polymers or materials used in pharmaceuticals and biotechnology.
Q & A
Basic Question: What are the standard synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the thieno[3,4-c]pyrazole core followed by oxalamide coupling. Key steps include:
- Core Formation : Cyclocondensation of thiophene derivatives with hydrazines under reflux in aprotic solvents (e.g., dichloromethane or DMF) .
- Oxalamide Coupling : Reaction of the pyrazole amine with oxalyl chloride derivatives in the presence of triethylamine (TEA) as a catalyst to form the oxalamide linkage .
- Solvent Optimization : Use of dry tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis and improve reaction specificity .
- Temperature Control : Maintaining reactions at 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .
Yield optimization relies on iterative adjustments to reactant stoichiometry, solvent polarity, and catalyst loading. Purity is validated via HPLC and NMR spectroscopy .
Advanced Question: How can computational chemistry predict this compound’s interaction with biological targets, and what validation methods are recommended?
Answer:
- Docking Studies : Molecular docking software (e.g., AutoDock Vina) models interactions between the compound’s 3D conformation (derived from DFT calculations) and target proteins (e.g., kinases or GPCRs). The thienopyrazole core’s planarity and oxalamide hydrogen-bonding motifs are critical for binding affinity predictions .
- MD Simulations : Molecular dynamics (MD) simulations assess stability of ligand-target complexes over time, identifying key residues involved in binding .
- Validation :
- In Vitro Assays : Compare computational predictions with enzyme inhibition assays (e.g., IC₅₀ measurements for kinase activity) .
- Crystallography : Resolve co-crystal structures of the compound bound to its target to validate docking poses .
Advanced Question: How should researchers resolve contradictions in reported biological activities of structurally similar thieno[3,4-c]pyrazole derivatives?
Answer:
Discrepancies often arise from substituent effects or assay variability. Methodological approaches include:
- SAR Analysis : Systematically compare analogues (e.g., p-tolyl vs. chlorophenyl substituents) to isolate structural contributors to activity. For example, electron-donating groups (e.g., methyl) on the phenyl ring enhance metabolic stability but may reduce target affinity .
- Assay Standardization : Replicate conflicting studies under identical conditions (pH, cell lines, incubation times). For instance, discrepancies in IC₅₀ values for kinase inhibition may stem from ATP concentration differences .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends obscured by small sample sizes .
Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify substituent integration (e.g., methyl groups on p-tolyl at δ ~2.3 ppm) and oxalamide carbonyl signals (δ ~160-165 ppm) .
- 2D NMR (HSQC, COSY) : Resolve overlapping signals in the thienopyrazole core .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ from the dioxido group) .
- HPLC-PDA : Purity >95% is achieved using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced Question: What strategies mitigate degradation of this compound under varying pH conditions during biological assays?
Answer:
- pH Stability Profiling : Pre-incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS. The oxalamide moiety is prone to hydrolysis at pH < 3 or > 8 .
- Formulation Adjustments : Use lyophilization for storage or encapsulate in liposomes to shield labile groups .
- Structural Modification : Introduce electron-withdrawing substituents (e.g., fluorine) on the oxalamide to enhance hydrolytic stability .
Basic Question: What solvents and reaction conditions are optimal for functional group modifications (e.g., reductions or oxidations) of this compound?
Answer:
- Reductions : Use LiAlH₄ in anhydrous THF at −78°C to reduce carbonyl groups selectively .
- Oxidations : Employ KMnO₄ in acidic aqueous conditions (H₂SO₄) to sulfonate the thiophene ring .
- Nucleophilic Substitutions : Conduct reactions in DMF with NaH as a base to replace leaving groups (e.g., halides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
